molecular formula C11H9ClF6OS B14050568 1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

Katalognummer: B14050568
Molekulargewicht: 338.70 g/mol
InChI-Schlüssel: UCMBDBMRBBDMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloropropyl group to the benzene ring.

    Substitution: Introduction of the trifluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:

  • 1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
  • 1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-(methylthio)benzene

These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring

Eigenschaften

Molekularformel

C11H9ClF6OS

Molekulargewicht

338.70 g/mol

IUPAC-Name

1-(3-chloropropyl)-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9ClF6OS/c12-3-1-2-7-4-8(19-10(13,14)15)6-9(5-7)20-11(16,17)18/h4-6H,1-3H2

InChI-Schlüssel

UCMBDBMRBBDMMA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.